molecular formula C9H12O3S B1594749 2,4,5-Trimethylbenzenesulfonic acid CAS No. 3453-84-7

2,4,5-Trimethylbenzenesulfonic acid

Cat. No.: B1594749
CAS No.: 3453-84-7
M. Wt: 200.26 g/mol
InChI Key: RFDZNGIWELUYOT-UHFFFAOYSA-N
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Scientific Research Applications

2,4,5-Trimethylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 2,4,5-Trimethylbenzenesulfonic acid is the hydrogen bond network . This compound forms a 2D hydrogen bond network with a dioxonium ion and an oxygen atom of a sulfogroup .

Mode of Action

The interaction of this compound with its targets involves the shifting of protons and deuterium in the H5O2+ and D5O2+ cations from the midpoint of the strong hydrogen bond toward one of two water molecules . This shift follows the scheme O⋯H+⋯O → O⋯H+–O and O⋯D+⋯O → O⋯D+–O .

Biochemical Pathways

The compound’s ability to form a 2d hydrogen bond network suggests it may influence pathways involving hydrogen bonding and proton conductivity .

Pharmacokinetics

Its proton conductivity, as measured by impedance spectroscopy, is between 10−9 and 10−5 s cm−1 in the 7–58 rel% humidity interval at 298 K with a [H2O]/[SO3−] = 22 ratio at maximum conductivity .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on the hydrogen bond network. The compound’s interaction with this network can affect the proton and deuterium positions in the H5O2+ and D5O2+ cations .

Action Environment

The action of this compound is influenced by environmental factors, particularly humidity. The state of this compound dihydrate aggregation is affected by environmental humidity . The number of water molecules increases up to 2.5 per sulfogroup in the 7–84 rel.% air humidity interval through additional water molecules adsorption . A further increase in humidity leads to compound deliquescence .

Preparation Methods

2,4,5-Trimethylbenzenesulfonic acid is primarily synthesized through the alkylation of benzene sulfonic acid with methyl groups. The specific preparation method involves reacting benzene sulfonic acid with an excess of a methyl alkylating agent, such as methanol or methyl bromide, under appropriate conditions . This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Chemical Reactions Analysis

2,4,5-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2,4,5-Trimethylbenzenesulfonic acid can be compared with other sulfonic acids, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2,4,5-trimethylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDZNGIWELUYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304033
Record name 2,4,5-trimethylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-84-7
Record name 2,4,5-Trimethylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3453-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethylbenzenesulfonic acid
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Record name 3453-84-7
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Record name 2,4,5-trimethylbenzenesulfonic acid
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Record name 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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